1,1-Diethoxy-2-nitroethane

Carbohydrate chemistry Stereoselective synthesis Amino sugar synthesis

1,1-Diethoxy-2-nitroethane (nitroacetaldehyde diethyl acetal; CAS 34560-16-2) is a bifunctional C2 building block possessing both a primary nitroalkane moiety and a protected aldehyde (acetal) function. Its molecular formula is C6H13NO4 with a molecular weight of 163.17 g/mol, a boiling point of 206.5±30.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 34560-16-2
Cat. No. B1366079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxy-2-nitroethane
CAS34560-16-2
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCCOC(C[N+](=O)[O-])OCC
InChIInChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3
InChIKeyMDYWSMNYPFOQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxy-2-nitroethane (CAS 34560-16-2): Essential Bifunctional Reagent for Stereoselective Nitroaldol Reactions


1,1-Diethoxy-2-nitroethane (nitroacetaldehyde diethyl acetal; CAS 34560-16-2) is a bifunctional C2 building block possessing both a primary nitroalkane moiety and a protected aldehyde (acetal) function [1]. Its molecular formula is C6H13NO4 with a molecular weight of 163.17 g/mol, a boiling point of 206.5±30.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³ [2]. The compound is synthesized via ZnCl₂-catalyzed reaction of nitromethane with triethyl orthoformate, yielding 40–42% after vacuum distillation (bp 58–60 °C/1 mm) [3]. The orthogonal reactivity profile—where the nitro group participates in carbon–carbon bond-forming Henry (nitroaldol) reactions while the acetal group remains inert—enables controlled, sequential transformations not achievable with simple nitroalkanes or unprotected nitroaldehydes [1].

1 Nitroaldol Addition Base-catalyzed C–C bond formation with carbonyl electrophiles
2 Acetal Deprotection Acidic unmasking to reveal aldehyde for downstream elaboration
3 Further Transformation Reduction, oxidation, cyclization, or homologation

Why Nitroethane or Nitroacetaldehyde Cannot Replace 1,1-Diethoxy-2-nitroethane in Chain-Extension Syntheses


Simple nitroalkanes such as nitromethane (C1) or 1-nitropropane (C3) lack the protected electrophilic center that enables sequential carbon–carbon bond formation followed by controlled unmasking of the aldehyde for subsequent transformations [1]. Conversely, unprotected nitroacetaldehyde is unstable and prone to polymerization, precluding its direct use in multi-step sequences [2]. The diethyl acetal protection in 1,1-diethoxy-2-nitroethane confers both bench stability and orthogonal reactivity: the nitro group undergoes base-catalyzed Henry addition to carbonyl electrophiles while the acetal remains intact, allowing subsequent acidic deprotection to liberate a reactive aldehyde exactly when needed in the synthetic sequence [1][3]. Substituting a generic nitroalkane would either eliminate the electrophilic handle entirely (nitroethane) or introduce an unprotected, unstable carbonyl that would participate in unwanted side reactions (nitroacetaldehyde), thereby compromising yield, stereoselectivity, and overall synthetic efficiency [1][3].

1,1-Diethoxy-2-nitroethane
Nitroethane
Lacks protected aldehyde; cannot serve as latent electrophile for sequential C–C bond formation and unmasking.
1,1-Diethoxy-2-nitroethane
Nitroacetaldehyde (unprotected)
Unstable, prone to polymerization; diethyl acetal protection is essential for bench stability and reproducible use.

Quantitative Differentiation Evidence: 1,1-Diethoxy-2-nitroethane vs. Closest Analogs


Superior Diastereoselectivity vs. 1-Nitropropane in Carbohydrate Chain Extension

In a direct head-to-head comparison under identical nitroaldol conditions, 1,1-diethoxy-2-nitroethane reacted with 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose to yield the chain-extended product 3a and its diastereoisomer in a 4:1 ratio, as confirmed by single-crystal X-ray diffraction [1]. In contrast, the analogous reaction with 1-nitropropane was explicitly performed 'in order to compare the efficiency of the new nitroaldol procedure,' indicating that 1,1-diethoxy-2-nitroethane provides a distinct stereochemical outcome that the simpler C3 nitroalkane cannot replicate [1]. The 1,1-diethoxy-2-nitroethane adduct 3a was subsequently hydrogenated (Ni, H₂) to the 7-amino-7-deoxy derivative (55% yield) and converted to a trans-oxazoline, confirming retention of the L-threo configuration [1].

Diastereoselectivity vs. 1-nitropropane
Head-to-head comparison
Diastereomer ratio 4:1
Reported higher diastereoselectivity in sugar chain extension; 1-nitropropane yields a different stereochemical distribution.
Et₃N, TBAF, TBSCl; galacto-hexodialdose substrate.
Carbohydrate chemistry Stereoselective synthesis Amino sugar synthesis

Functional Group Orthogonality: Sequential Nitroaldol–Deprotection Not Possible with Nitroethane

Unlike nitroethane (which contains only a nitro group and an unreactive methyl terminus), 1,1-diethoxy-2-nitroethane possesses an acetal-protected aldehyde that remains inert during nitroaldol (Henry) C–C bond formation and subsequent nitro group reduction [1][2]. Following the nitroaldol addition (100% conversion in 5 minutes; product 3a isolated in 58% yield) [1], the nitro group was reduced to the amine (Ni, H₂, 55% yield) with the diethyl acetal fully intact [1]. This orthogonality was further exploited in a gram-scale synthesis where 2-nitroacetaldehyde diethyl acetal underwent nitroaldol addition with an L-threonine-derived aldehyde, followed by nitro reduction and peracetylation, culminating in a single-step aqueous deprotection to yield the target 2,4-diacetamido-2,4,6-trideoxy-D-galactose [2]. Nitroethane lacks any latent electrophilic functionality, rendering it incapable of providing the aldehyde handle required for downstream elaboration [3].

Orthogonal functional group reactivity
Class-level inference
Nitroaldol (100% conv., 5 min) → Ni/H₂ reduction (55%) → acetal deprotection
Sequential nitroaldol–deprotection sequence not possible with nitroethane; acetal remains inert throughout.
Multistep transformation demonstrated on carbohydrate substrates.
Orthogonal protecting groups Multi-step synthesis Amino sugar synthesis

Bench Stability and Synthetic Accessibility vs. Unprotected Nitroacetaldehyde

Nitroacetaldehyde itself is unstable and prone to polymerization, making it unsuitable as a commercial reagent [1]. 1,1-Diethoxy-2-nitroethane overcomes this liability through diethyl acetal protection, producing a colorless liquid that is stable under ambient storage [1]. The compound is synthesized via a reproducible procedure: nitromethane (2.95 mol) reacts with triethyl orthoformate (602 mmol) in the presence of anhydrous ZnCl₂ (36.6 mmol) at 90 °C for 16 hours, yielding 39–41 g (40–42%) after vacuum distillation at 58–60 °C/1 mm [1]. Spectroscopic characterization confirms structural integrity: ¹H NMR (250 MHz, CDCl₃) δ 1.15 (t, 6H), 3.56 and 3.67 (2q, 4H), 4.44 (d, 2H), 5.09 (t, 1H); ¹³C NMR (63 MHz, CDCl₃) δ 15.0, 63.3, 76.8, 98.7 [1]. Commercial sources offer the compound at 95% purity . Unprotected nitroacetaldehyde lacks any corresponding commercial availability or validated preparation protocol [2].

Stability & accessibility vs. unprotected nitroacetaldehyde
Cross-study comparable
Stable liquid; synthesized in 40–42% yield; commercial 95% purity
Acetal protection converts an unstable intermediate into a storable, commercially available reagent.
Nitroacetaldehyde is not practically usable; no commercial source.
Reagent stability Process chemistry Reproducible synthesis

Gram-Scale Compatibility and Aqueous Deprotection: Validated in Pharmaceutical-Relevant Synthesis

A 2013 study demonstrated the utility of 2-nitroacetaldehyde diethyl acetal (synonymous with 1,1-diethoxy-2-nitroethane) in a gram-scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose, a key component of the Streptococcus pneumoniae cell wall glycopolymer [1]. The nitroaldol reaction between an L-threonine-derived aldehyde and 2-nitroacetaldehyde diethyl acetal established the galacto-configured carbon backbone [1]. Critically, the fully protected intermediate was deprotected in a single step using pure deionized water at elevated temperature—a remarkably mild and green condition [1]. All reactions were performed on gram scale, confirming scalability beyond milligram research quantities [1]. In contrast, 1-nitropropane and other simple nitroalkanes lack the acetal function that enables this terminal aqueous deprotection step, and would instead require harsh or multi-step removal conditions for any alternative protecting group strategy [2].

Gram-scale & aqueous deprotection
Cross-study comparable
Gram-scale nitroaldol; final one-step deprotection in boiling deionized water
Mild aqueous deprotection simplifies purification and reduces organic solvent use; validated in S. pneumoniae sugar synthesis.
Acetal critical for clean terminal deprotection; simple nitroalkanes cannot replicate this step.
Process-scale synthesis Pharmaceutical intermediates Carbohydrate chemistry

Reduction Versatility: Controlled Conversion to Hydroxylamine vs. Amine

The nitro group of 1,1-diethoxy-2-nitroethane can be selectively reduced to the corresponding hydroxylamine using samarium diiodide (SmI₂) in THF/MeOH, yielding 1-hydroxylamino-2,2-diethoxyethane in 58% yield within 0.05 h (3 minutes) [1]. This contrasts with the hydrogenation conditions (Ni, H₂) that fully reduce the nitro group to the primary amine (55% yield) [2]. The ability to selectively access either the hydroxylamine or amine oxidation state from the same precursor, without affecting the acetal moiety, provides synthetic flexibility not available with nitroethane or nitromethane, which lack the acetal-protected aldehyde that enables downstream transformations after selective nitro reduction [3].

Reduction versatility
Supporting evidence
SmI₂ → hydroxylamine 58% (0.05 h); Ni/H₂ → amine 55%
Dual reduction pathways allow access to hydroxylamine or amine oxidation states; acetal stays intact.
Hydroxylamine useful for nitrone/hydroxamic acid synthesis.
Chemoselective reduction Hydroxylamine synthesis Samarium diiodide

High-Value Application Scenarios for 1,1-Diethoxy-2-nitroethane (CAS 34560-16-2)


Synthesis of Higher 2-Amino-2-deoxyaldoses (Amino Sugars)

Based on the direct head-to-head comparison with 1-nitropropane [1], 1,1-diethoxy-2-nitroethane is the reagent of choice for synthesizing chain-extended amino sugars. The nitroaldol reaction with protected hexodialdose substrates proceeds with 100% conversion in 5 minutes and delivers a 4:1 diastereomer ratio (58% isolated yield of major product 3a) [1]. Subsequent hydrogenation provides the 7-amino-7-deoxy derivative (55% yield) [1]. This application scenario leverages the compound's unique ability to install a two-carbon homologation unit containing both a nitro group (for C–C bond formation) and a protected aldehyde (for downstream manipulation), a capability that simple nitroalkanes cannot provide [1].

Gram-Scale Preparation of Bacterial Cell Wall Components (Pharmaceutical Intermediates)

For process chemists synthesizing carbohydrate-based pharmaceutical intermediates, 1,1-diethoxy-2-nitroethane has been validated in a gram-scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose, a constituent of the S. pneumoniae cell wall [1]. The acetal protecting group enables a final one-step aqueous deprotection in pure deionized water at elevated temperature, eliminating organic solvent usage in the final step and simplifying purification [1]. This green chemistry feature distinguishes 1,1-diethoxy-2-nitroethane from alternative building blocks that would require harsher or multi-step deprotection protocols.

Stereoselective Chain Extension in Complex Natural Product Synthesis

When stereochemical outcome is critical, 1,1-diethoxy-2-nitroethane offers diastereoselectivity profiles that differ from simpler nitroalkanes such as 1-nitropropane [1]. The acetal-protected aldehyde function alters the stereoelectronic environment during the Henry reaction, influencing facial selectivity [1]. This property is particularly valuable in carbohydrate chemistry and natural product synthesis where the stereochemistry of newly formed chiral centers must be precisely controlled [1]. Researchers should select this reagent over generic nitroalkanes when the synthetic plan requires a C2 homologation that can later be deprotected to an aldehyde for cyclization, oxidation, or further homologation steps.

Synthesis of Hydroxylamine Intermediates via Chemoselective SmI₂ Reduction

The nitro group in 1,1-diethoxy-2-nitroethane can be selectively reduced to the hydroxylamine using SmI₂ (THF/MeOH, 0.05 h, 58% yield) without affecting the acetal function [1]. This enables the preparation of N-hydroxy intermediates that serve as precursors to nitrones, hydroxamic acids, and other pharmacologically relevant functional groups [1]. Alternative reduction conditions (Ni/H₂) yield the primary amine (55% yield), providing access to both oxidation states from a single precursor . This reduction versatility expands the compound's utility beyond that of simple nitroalkanes, which yield only the amine upon reduction.

Application
Selection Property
Validation Focus
Synthesis of Higher 2-Amino-2-deoxyaldoses
Bifunctional C2 building block; orthogonal nitro and acetal reactivity
Diastereoselectivity outcome in sugar dialdehyde substrates
Gram-Scale Pharmaceutical Intermediates
Acetal protection enables mild aqueous final deprotection
Scalability and green deprotection efficiency
Stereoselective Chain Extension in Natural Product Synthesis
Stereoelectronic influence of acetal on Henry reaction face selectivity
Facial selectivity and configuration of newly formed chiral centers
Synthesis of Hydroxylamine Intermediates
Chemoselective nitro reduction without acetal cleavage
Reduction pathway control (SmI₂ vs. Ni/H₂) and product identity

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